molecular formula C4H7N5O B188965 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 52553-11-4

3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No. B188965
CAS RN: 52553-11-4
M. Wt: 141.13 g/mol
InChI Key: YIUAPQXIGBLZGS-UHFFFAOYSA-N
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Description

3,4-Diamino-6-methyl-1,2,4-triazin-5(4H)-one (DMT) is a heterocyclic compound and a member of the triazine family. It is a colorless, water-soluble solid that is widely used in the synthesis of pharmaceuticals, dyes, and other compounds. DMT has been studied extensively for its biochemical and physiological effects and is used in a wide variety of laboratory experiments.

Scientific Research Applications

  • Synthesis and reactions of related triazine compounds: A study by Wasti and Joullié (1976) discussed the synthesis and reactions of 3,5-diamino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazine, a compound related to 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one, focusing on displacement reactions in the triazine nucleus (Wasti & Joullié, 1976).

  • Regioselective synthesis and kinetic study: Al-Etaibi et al. (2004) explored the regioselective synthesis of 1,2,4‐triazin‐5‐one through gas‐phase pyrolysis, providing insights into the kinetics and mechanisms of reactions involving triazine derivatives (Al-Etaibi et al., 2004).

  • Hydrogen-bonded supramolecular motifs: Portalone and Colapietro (2007) investigated the hydrogen-bonded structures in the hydrated molecular adduct of acetoguanamine, which is structurally similar to 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one. Their study contributes to understanding the supramolecular structures and hydrogen bonding in triazine compounds (Portalone & Colapietro, 2007).

  • Structural elucidation of N-Methyl triazin-5(2H)-ones: Jacobsen and Rose (1988) provided structural elucidation of N-Methyl 3-amino-1,2,4-Triazin-5(2H)-ones, relevant for understanding the structure and properties of triazine derivatives including 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one (Jacobsen & Rose, 1988).

  • Synthesis and characterization of energetic salts: Shang et al. (2016) synthesized nitrogen-rich heterocyclic salts, including 2,4-diamino-6-methyl-1,3,5-triazin, demonstrating applications in energetic materials (Shang et al., 2016).

  • Tautomeric populations in triazine derivatives: Riand et al. (1986) studied the tautomeric populations in 3-methylthioimidazo[4,5-e]-as-triazine, a compound related to 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one. Their research is important for understanding the chemical behavior of triazine derivatives (Riand et al., 1986).

  • Reaction of ethyl acetoacetate with triazine derivatives: Lavergne et al. (1975) investigated the reaction of ethyl acetoacetate with various triazine derivatives, contributing to the knowledge of chemical reactivity and synthesis pathways of triazine compounds (Lavergne et al., 1975).

properties

IUPAC Name

3,4-diamino-6-methyl-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c1-2-3(10)9(6)4(5)8-7-2/h6H2,1H3,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUAPQXIGBLZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364828
Record name 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one

CAS RN

52553-11-4
Record name 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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